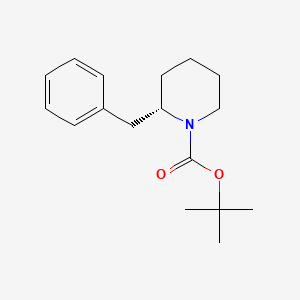

t-Butyl (S)-2-benzylpiperidine-1-carboxylate

Description

t-Butyl (S)-2-benzylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a benzyl substituent at the 2-position, with an (S)-configuration. This compound is widely utilized in medicinal chemistry as a building block for enantioselective synthesis, particularly in the development of protease inhibitors and bioactive alkaloids. The Boc group enhances stability under basic conditions and facilitates selective deprotection, while the benzyl moiety contributes to lipophilicity and π-π interactions in target binding .

Properties

IUPAC Name |

tert-butyl (2S)-2-benzylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-12-8-7-11-15(18)13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMLBZLGNDVECE-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H]1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl (S)-2-benzylpiperidine-1-carboxylate typically involves the reaction of (S)-2-benzylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

t-Butyl (S)-2-benzylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

t-Butyl (S)-2-benzylpiperidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.

Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of t-Butyl (S)-2-benzylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperidine ring and benzyl group contribute to the overall pharmacophore, allowing the compound to interact with various biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of t-butyl (S)-2-benzylpiperidine-1-carboxylate and its analogs:

Physicochemical Properties

- Lipophilicity : The tert-butyl group in the target compound increases logP compared to ethyl or benzyl ester analogs. For example, the sulfonyl analog () has reduced lipophilicity due to the polar sulfonyl group .

- Optical Activity : The (S)-configuration in the target compound and its analogs (e.g., ) ensures enantioselectivity in biological interactions. Optical rotations vary significantly; for instance, benzyl (S)-2-((R)-2-hydroxypropyl)piperidine-1-carboxylate shows [α]D = +23.5° (c = 1.0, CHCl₃) .

Biological Activity

t-Butyl (S)-2-benzylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and implications in drug development.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring substituted with a tert-butyl group and a benzyl moiety. This structural configuration is crucial for its interaction with biological targets.

-

Inhibition of Monoacylglycerol Lipase (MAGL) :

- This compound has been identified as a reversible inhibitor of MAGL, an enzyme involved in the degradation of endocannabinoids. Inhibition of MAGL leads to increased levels of 2-arachidonoylglycerol (2-AG), which has various neuroprotective effects.

- Studies have shown that derivatives of this compound exhibit competitive inhibition with IC50 values ranging from 19.9 µM to 0.84 µM, depending on structural modifications .

-

Anticancer Activity :

- The compound has demonstrated notable antiproliferative activity against several cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancers. The IC50 values for these activities ranged from 19.9 to 75.3 µM, indicating a promising potential for further development as an anticancer agent .

- Chemokine Receptor Antagonism :

Case Studies

- MAGL Inhibition :

- Anticancer Efficacy :

- Inflammatory Response Modulation :

Table 1: Biological Activity Summary of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.